molecular formula C11H16ClNO2 B3172026 3-Chloro-2-(2-propoxyethoxy)aniline CAS No. 946714-60-9

3-Chloro-2-(2-propoxyethoxy)aniline

Cat. No.: B3172026
CAS No.: 946714-60-9
M. Wt: 229.7 g/mol
InChI Key: FGXYVHMJJMTAQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-propoxyethoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 3-chloroaniline with 2-(2-propoxyethoxy)chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-2-(2-propoxyethoxy)aniline can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine.

    Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

3-Chloro-2-(2-propoxyethoxy)aniline is primarily used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may be used in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action for 3-Chloro-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form covalent or non-covalent bonds with these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 3-Chloro-2-methylaniline
  • 3-Chloro-2,6-diethylaniline
  • 3-Chloro-2-ethoxyaniline

Comparison: 3-Chloro-2-(2-propoxyethoxy)aniline is unique due to the presence of the 2-(2-propoxyethoxy) group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in specific research applications .

Properties

IUPAC Name

3-chloro-2-(2-propoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-2-6-14-7-8-15-11-9(12)4-3-5-10(11)13/h3-5H,2,6-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXYVHMJJMTAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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